molecular formula C15H20N2O3 B12315133 (S,Z)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

(S,Z)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

Cat. No.: B12315133
M. Wt: 276.33 g/mol
InChI Key: TVIDTVZRRDSJGG-LGMDPLHJSA-N
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Description

(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an imino group, and an ethyl ester functional group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Methyl Ester
  • (2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Propyl Ester
  • (2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Butyl Ester

Uniqueness

(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, influences its solubility and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl (5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3/b17-13-

InChI Key

TVIDTVZRRDSJGG-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)C1CC/C(=N/OCC2=CC=CC=C2)/CN1

Canonical SMILES

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1

Origin of Product

United States

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